Methyl 4-cyano-1H-pyrrole-2-carboxylate
Description
Significance of Pyrrole (B145914) Heterocycles in Chemical Science and Beyond
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational scaffold in chemical and biological sciences. nih.govresearchgate.net Its structural motif is integral to many natural products essential for life, such as heme, the core of hemoglobin responsible for oxygen transport, and chlorophyll, the primary pigment for photosynthesis. researchgate.nethokudai.ac.jp Beyond these vital pigments, the pyrrole nucleus is found in a vast array of secondary metabolites, including vitamin B12 and bile pigments like bilirubin. researchgate.net
In medicinal chemistry, the pyrrole framework is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govnih.govresearchgate.net Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, leading to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govbohrium.com Marketed drugs containing the pyrrole system include the cholesterol-lowering agent atorvastatin (B1662188) and the non-steroidal anti-inflammatory drug tolmetin (B1215870). researchgate.net Furthermore, the pyrrole ring's capacity for functionalization and its ability to engage in hydrogen bonding make it a strategic component in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov The significance of pyrroles also extends to materials science, where they are used as building blocks for conducting polymers, organic semiconductors, and dyes. researchgate.netresearchgate.netresearchgate.net
Position of Methyl 4-cyano-1H-pyrrole-2-carboxylate as a Key Synthetic Intermediate and Scaffold
This compound is a polysubstituted pyrrole that serves as a valuable synthetic intermediate and a versatile molecular scaffold. Its structure incorporates several key functional groups—a pyrrole ring, a methyl ester, and a nitrile (cyano) group—each offering distinct avenues for chemical modification. The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate-based transformations. nih.gov The nitrile group at the C4 position is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, significantly expanding the molecular diversity accessible from this single intermediate. mdpi.com
The pyrrole N-H group provides another site for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. Compounds with similar substitution patterns, such as 4-cyano-1H-pyrrole-2-carboxylic acid and its derivatives, are recognized as important building blocks. mdpi.comamerigoscientific.com For instance, the related compound methyl 2-cyano-furo[2,3-b]pyrrole-5-carboxylate can be reacted with sodium azide (B81097) to form a tetrazole derivative, demonstrating a common transformation pathway for cyano-substituted heterocycles. mdpi.com This inherent reactivity profile positions this compound as a key starting material for constructing more complex molecules, particularly in the synthesis of libraries for drug discovery and materials science research.
Current Research Frontiers in the Synthesis and Applications of Substituted Pyrrole Systems
The enduring importance of pyrroles has spurred continuous innovation in their synthesis. While classic methods like the Paal-Knorr and Hantzsch syntheses remain relevant, modern research focuses on developing more efficient, versatile, and sustainable protocols. researchgate.netresearchgate.net A significant frontier is the development of multicomponent reactions (MCRs), which allow for the assembly of complex, highly functionalized pyrroles in a single step from three or more starting materials, enhancing atom economy and synthetic efficiency. researchgate.netrsc.org
Transition-metal catalysis has also revolutionized pyrrole synthesis. Catalysts based on gold, palladium, ruthenium, and iron are now used to construct the pyrrole ring through various coupling and cyclization strategies. acs.orgorganic-chemistry.org Recent advancements include photoredox catalysis, which uses visible light to promote [3+2] cycloadditions of alkynes and isocyanides under mild conditions, offering access to structurally valuable 2,4-disubstituted pyrroles with high regioselectivity. acs.org Furthermore, environmentally benign approaches, such as microwave-assisted synthesis, are gaining traction for their ability to reduce reaction times and improve yields. researchgate.net These cutting-edge methods not only facilitate the synthesis of known pyrrole-containing targets but also enable the exploration of novel chemical space, leading to the discovery of new bioactive compounds and functional materials. rsc.orgrsc.org
Defined Research Objectives and Scope for In-depth Investigation of this compound
Building upon the established significance of pyrrole heterocycles, this article aims to provide a focused and in-depth investigation of this compound. The objective is to delineate its specific characteristics and potential by situating it within the current research landscape. The scope of this investigation is strictly confined to its role as a chemical entity, highlighting its position as a synthetic intermediate and a representative of a synthetically important class of substituted pyrroles. This analysis will explore the implications of its structural features in the context of modern synthetic methodologies and the broader pursuit of novel chemical structures.
Data Tables
Table 1: Physicochemical Properties of Related Cyano-Pyrrole Carboxylic Acids
This table provides computed data for structurally similar compounds, offering insight into the general properties of this chemical class.
| Property | 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | 4-Cyano-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₇H₆N₂O₂ nih.gov | C₆H₄N₂O₂ amerigoscientific.com |
| Molecular Weight | 150.13 g/mol nih.gov | 136.11 g/mol amerigoscientific.com |
| IUPAC Name | 4-cyano-1-methylpyrrole-2-carboxylic acid nih.gov | 4-cyanopyrrole-2-carboxylic acid amerigoscientific.com |
| InChIKey | LLTHJWLVXXYIQH-UHFFFAOYSA-N nih.gov | SAEZQFNKTQKVSM-UHFFFAOYSA-N amerigoscientific.com |
| Canonical SMILES | CN1C=C(C=C1C(=O)O)C#N nih.gov | C1=C(NC(=C1)C#N)C(=O)O amerigoscientific.com |
| CAS Number | 1375961-42-4 nih.gov | N/A |
Data sourced from PubChem and Amerigo Scientific.
Table 2: Overview of Modern Pyrrole Synthesis Methodologies
| Synthesis Strategy | Description | Key Features | References |
| Multicomponent Reactions (MCRs) | Combining three or more reagents in a single operation where the final product retains significant portions of all starting materials. | High atom economy, molecular diversity, operational simplicity. | researchgate.netrsc.org |
| Transition-Metal Catalysis | Use of catalysts (e.g., Pd, Ru, Au, Fe) to facilitate dehydrogenative coupling, cyclization, or cross-coupling reactions. | High efficiency, broad substrate scope, access to diverse substitution patterns. | acs.orgorganic-chemistry.org |
| Photoredox Catalysis | Utilizes visible light and a photosensitizer to initiate cycloaddition or functionalization reactions via radical intermediates. | Mild reaction conditions, high regioselectivity, tolerance of sensitive functional groups. | acs.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Reduced reaction times, high yields, environmentally benign. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCRUMWQRYULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450749 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-18-8 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies and Strategies for Methyl 4 Cyano 1h Pyrrole 2 Carboxylate
Historical and Contemporary Approaches to Pyrrole-2-carboxylates and Cyanopyrroles
The construction of the pyrrole (B145914) core and the introduction of specific functional groups have been approached from two main perspectives: building the ring with the desired substituents already incorporated or modifying a pre-existing pyrrole skeleton.
The formation of the pyrrole ring itself is the cornerstone of synthesis. Several classical and modern cyclization reactions have been established, each with distinct advantages regarding substrate scope and reaction conditions.
Paal-Knorr Synthesis : This is a foundational method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by acid, although neutral conditions are also possible. organic-chemistry.orgtandfonline.com The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgtandfonline.comalfa-chemistry.com While widely used, a limitation of this method is the often-challenging preparation of the requisite 1,4-dicarbonyl precursors and the sometimes harsh reaction conditions. alfa-chemistry.com
Barton-Zard Reaction : This powerful route provides access to a wide array of pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgbuchler-gmbh.comsynarchive.com The mechanism proceeds via a Michael-type addition, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to form the aromatic ring. wikipedia.org This method is particularly valuable for creating pyrroles with various substituents and has been applied to the synthesis of complex molecules like porphyrins. wikipedia.orgallaboutchemistry.net
Van Leusen Reaction : This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for constructing the pyrrole ring. chemicalbook.comorganic-chemistry.org The reaction of TosMIC with an α,β-unsaturated compound (a Michael acceptor) such as an enone, in the presence of a base, leads to a [3+2] cycloaddition. acs.orgwikipedia.orgnih.gov The process involves Michael addition, 5-endo cyclization, and elimination of the tosyl group to afford 3,4-disubstituted pyrroles. wikipedia.orgnih.gov This method is advantageous for creating pyrroles that are unsubstituted at the C2 and C5 positions. mdpi.com Mechanochemical approaches to the Van Leusen reaction have also been developed, offering a solvent-free synthetic option. acs.org
Other Cycloaddition Strategies : Beyond these named reactions, various other cycloaddition strategies exist. Pyrroles can be formed via [3+2] cycloadditions of azomethine ylides with dipolarophiles like maleimides. rsc.org A visible-light-induced, phosphine-promoted photoredox [3+2] cycloaddition of alkynes and isocyanides has also been reported to regioselectively form 2,4-disubstituted pyrroles. acs.org Additionally, 6π-electrocyclization followed by ring-contraction of sulfilimine intermediates provides a modular entry to polysubstituted pyrroles under mild conditions. nih.gov
Comparison of Key Pyrrole Cyclization Reactions
| Reaction Name | Key Reactants | Typical Conditions | Primary Product Substitution | Key Advantages |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Acidic or neutral, often with heating | N-substituted, 2,3,4,5-tetrasubstituted | Conceptually simple, uses readily available amine sources. organic-chemistry.orgwikipedia.org |
| Barton-Zard Reaction | Nitroalkene, α-Isocyanoacetate | Basic | Polysubstituted, often with ester at C2 | High convergence, good for complex pyrroles. wikipedia.orgallaboutchemistry.net |
| Van Leusen Reaction | α,β-Unsaturated ketone/ester, TosMIC | Basic (e.g., NaH, NaOtBu) | 3,4-disubstituted | Access to pyrroles unsubstituted at C2/C5. nih.govmdpi.com |
An alternative to de novo ring synthesis is the chemical modification of a pre-formed pyrrole ring. Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the introduction of desired moieties onto a simpler pyrrole scaffold. youtube.com The electronic nature of the pyrrole ring, being electron-rich, generally favors electrophilic substitution, primarily at the 2- and 5-positions. However, the presence of an electron-withdrawing group, such as a carboxylate at the C2 position, deactivates the ring and directs incoming electrophiles to the 4-position.
Key transformations include:
N-Acylation/N-Alkylation : The pyrrole nitrogen can be readily substituted using various electrophiles. organic-chemistry.org
Halogenation : Electrophilic halogenation can introduce chlorine, bromine, or fluorine atoms onto the pyrrole ring, which can then serve as handles for further cross-coupling reactions. For instance, N-chlorosuccinimide can be used for chlorination. nih.gov
Cyanation : The direct introduction of a cyano group onto the pyrrole ring is a critical transformation for accessing cyanopyrroles. This is often achieved using specialized cyanating agents.
Focused Synthetic Pathways to Methyl 4-cyano-1H-pyrrole-2-carboxylate
Synthesizing the target molecule with its specific 2,4-disubstitution pattern requires highly selective and efficient methods.
Achieving direct and regioselective cyanation at the C4 position of a pyrrole-2-carboxylate is a significant challenge due to the electronic deactivation by the ester group. However, specific reagents have been developed for this purpose.
One effective method involves the use of Chlorosulfonyl isocyanate (CSI) . cdnsciencepub.com CSI reacts with pyrroles bearing electron-withdrawing groups in the 2-position to achieve selective substitution at the 4-position. researchgate.net The reaction initially forms an N-chlorosulfonyl amide, which is then readily converted to the corresponding nitrile, for instance, by treatment with dimethylformamide (DMF). cdnsciencepub.com This approach avoids the formation of dicyanopyrrole byproducts that can occur with other methods. cdnsciencepub.com
Another modern approach is the Lewis acid-catalyzed direct cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . This bench-stable and less toxic electrophilic cyanating agent, in the presence of a Lewis acid like BF₃·OEt₂, can afford 2-cyanopyrroles from N-substituted pyrroles with excellent regioselectivity and in good yields. acs.org While this method is highly effective for C2 cyanation of unsubstituted pyrroles, its application to C4 cyanation of 2-substituted pyrroles demonstrates the principle of direct cyanation on the pyrrole nucleus. acs.org
Direct Cyanation Reagents for Pyrrole Scaffolds
| Reagent | Abbreviation | Key Features | Typical Conditions |
|---|---|---|---|
| Chlorosulfonyl isocyanate | CSI | Highly reactive; allows for selective 4-cyanation on 2-substituted pyrroles. cdnsciencepub.comresearchgate.net | Reaction with CSI, followed by work-up with DMF. cdnsciencepub.com |
| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS | Bench-stable, less toxic electrophilic cyanating agent. acs.org | Lewis acid catalysis (e.g., BF₃·OEt₂). acs.org |
Cascade (or domino) reactions offer a highly efficient strategy for constructing complex molecules like substituted pyrroles in a single pot. These processes involve multiple bond-forming events that occur sequentially without isolating intermediates, leading to increased atom economy and operational simplicity.
An example is the one-pot nitro-Mannich/hydroamination cascade reported for the synthesis of 2,5-disubstituted pyrroles. rsc.org This reaction, catalyzed by a combination of a base and a gold(I) catalyst, efficiently combines imines and nitroalkynes to form the pyrrole ring. rsc.org Another innovative cascade involves the reaction of α-amino acid methyl esters with 2-nitrobenzaldehyde (B1664092) to form an azomethine ylide, which undergoes a [3+2] cycloaddition followed by a reduction and intramolecular lactamization cascade to build complex fused pyrrole systems. rsc.org Such strategies, by building complexity rapidly, are highly valuable for the synthesis of functionalized heterocyclic frameworks.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, represent a powerful tool in modern synthetic chemistry. bohrium.comorientjchem.org They are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. orientjchem.org
Several MCRs have been designed for the synthesis of polysubstituted pyrroles. orientjchem.org One strategy involves the reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and an amine source (such as lysine (B10760008) on a solid support) catalyzed by FeCl₃ under microwave irradiation. acs.org Another approach involves a four-component reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in the presence of an ionic liquid to first form a benzoin (B196080) intermediate, which then reacts to build the pyrrole ring. orientjchem.org The development of MCRs is a key area of research for producing highly substituted pyrroles efficiently, and tailoring these reactions could provide a direct route to the target molecule, this compound.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netuctm.edu These principles are increasingly being applied to classical pyrrole syntheses like the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions. uctm.edupensoft.net
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute significantly to industrial waste and environmental pollution. researchgate.net Consequently, performing reactions in aqueous media or under solvent-free conditions represents a significant advancement.
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr condensation, a fundamental method for pyrrole synthesis involving the reaction of a 1,4-dicarbonyl compound with a primary amine, has been successfully adapted to aqueous conditions. uctm.edu For instance, the synthesis of N-substituted pyrroles has been achieved in water using iron(III) chloride as a catalyst, demonstrating the viability of this medium for pyrrole formation. acs.org Similarly, sustainable syntheses of N-substituted pyrrole carboxylic acid derivatives have been developed by reacting primary amines with 3-hydroxy-2-pyrones in basic water-methanol solutions at room temperature. acs.org
Solvent-free reactions, often facilitated by techniques such as microwave irradiation or mechanochemical grinding, offer another powerful green alternative. pensoft.netresearchgate.net Manganese-catalyzed solvent-free methods have been developed for converting biomass-derived 1,4-diols and primary amines into 2,5-unsubstituted pyrroles, producing only water and molecular hydrogen as byproducts. nih.gov One-pot, solvent-free cascade syntheses have also been reported for ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates, showcasing the potential for creating complex pyrrole structures without traditional solvents. researchgate.net The use of ionic liquids as reusable reaction media also provides a catalyst-free and environmentally benign route to functionalized pyrroles. researchgate.net
The following table summarizes examples of green media implementation in pyrrole synthesis.
| Reaction Type | Reactants | Catalyst/Conditions | Medium | Key Advantage | Reference |
| Paal-Knorr Synthesis | 2,5-Dimethoxytetrahydrofuran, Amines | Iron(III) chloride | Water | Use of a non-toxic, abundant solvent. | acs.org |
| Pyrrole Carboxylic Acid Synthesis | 3-Hydroxy-2-pyrones, Primary amines | Base | Water/Methanol | Sustainable, room temperature conditions. | acs.org |
| Paal-Knorr Type Synthesis | 1,4-Diols, Primary amines | Manganese complex | Solvent-Free | High selectivity, uses biomass-derived materials. | nih.gov |
| Hantzsch-type Reaction | β-keto ester, Amine, α-haloketone | Microwave irradiation | Solvent-Free | High yields, reduced reaction time. | pensoft.net |
| Four-Component Reaction | Aldehydes, Amines, etc. | None | Ionic Liquid | Catalyst-free, reusable medium. | researchgate.net |
This table is based on data from multiple sources.
Moving away from transition-metal catalysts, which can be expensive, toxic, and leave trace metal impurities in the final product, is a key objective in green synthesis. Catalyst-free and organocatalytic methods provide sustainable alternatives.
Catalyst-free protocols have been developed, often leveraging the inherent reactivity of starting materials under specific conditions, such as in ionic liquids or under high temperature. researchgate.net An efficient four-component protocol for synthesizing diversely functionalized pyrroles has been demonstrated in 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), an ionic liquid that acts as a reusable reaction medium without any additional catalyst. researchgate.net Furthermore, transition-metal-free cyclization reactions, such as the reaction of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by simple NaOH, have been developed to produce polysubstituted pyrroles in excellent yields. rsc.org
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in modern organic synthesis. nih.govresearchgate.net This approach offers benefits like reduced toxicity, cost-effectiveness, and the potential for asymmetric synthesis. nih.gov Naturally occurring organic acids, such as itaconic acid and salicylic (B10762653) acid, have been employed as biodegradable and non-hazardous catalysts for Paal-Knorr pyrrole synthesis, sometimes in combination with ultrasound or microwave energy to accelerate the reaction. researchgate.net Vitamin B1 has also been used as a metal-free catalyst for the Paal-Knorr reaction in ethanol (B145695) at room temperature. nih.gov
The principle of sustainability extends to the choice of starting materials and the energy sources used to drive reactions. The ideal synthesis begins with renewable feedstocks and employs energy-efficient methods.
Bio-based feedstocks are increasingly explored for chemical synthesis. For example, pyrrole-2-carboxylic acid (PCA) has been synthesized from D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose). researchgate.netcam.ac.uk This approach connects two distinct bio-feedstock bases to create a valuable heterocyclic platform chemical. cam.ac.uk Similarly, the synthesis of 2,5-unsubstituted pyrroles from biomass-derived primary diols showcases the conversion of renewable resources into valuable chemical entities. nih.gov
Energy efficiency is another cornerstone of green chemistry. Photo- and electrochemical methods are gaining attention as they use light and electricity—clean and renewable energy sources—to drive reactions under mild conditions, often providing alternative reaction pathways via radical intermediates. rsc.orgnih.gov For instance, the electrochemical oxidative annulation of primary amines with aldehydes or ketones can produce polysubstituted pyrroles without bulk heating. rsc.org Likewise, visible-light-induced photoredox catalysis enables the [3+2] cycloaddition of alkynes and isocyanides to form 2,4-disubstituted pyrroles under mild conditions. acs.org
Innovations in Flow Chemistry and Microwave-Assisted Synthetic Techniques
The search for greater efficiency, safety, and scalability in chemical synthesis has led to the adoption of enabling technologies like continuous flow chemistry and microwave-assisted synthesis. researchgate.netspringerprofessional.de These methods offer significant advantages over traditional batch processing for the production of pyrrole derivatives.
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or a network of tubes. springerprofessional.deacs.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced yields, higher purity, and improved safety, especially for highly exothermic or hazardous reactions. sci-hub.se The Hantzsch and Paal-Knorr syntheses have been successfully adapted to flow conditions. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids was developed from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com A key innovation in this process was the utilization of the HBr generated as a by-product to hydrolyze the tert-butyl ester in situ, demonstrating the elegance and efficiency of flow setups. syrris.com The scalability of flow synthesis has been demonstrated by producing a pyrrole derivative at a rate of 55.8 grams per hour. acs.org
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. pensoft.netmdpi.com Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and fewer side products. pensoft.netmdpi.com MAOS has been widely applied to classic pyrrole syntheses. For example, a solvent-free Hantzsch-type reaction under microwave irradiation was used to prepare 2-pyrrolin-5-ones. pensoft.net In another study, the synthesis of pyrrole-based hydrazide-hydrazones saw yields increase from 55-85% with conventional heating (requiring up to 96 hours) to 87-94% in just 10-15 minutes under microwave conditions. mdpi.com
The table below contrasts conventional and microwave-assisted synthesis for a series of pyrrole-based compounds.
| Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| Hydrazide vh0 | 96 h | 55% | 15 min | 87% | mdpi.com |
| Hydrazone vh1 | 4 h | 85% | 10 min | 94% | mdpi.com |
| Hydrazone vh2 | 4 h | 82% | 10 min | 92% | mdpi.com |
| Hydrazone vh3 | 4 h | 78% | 10 min | 90% | mdpi.com |
| Hydrazone vh4 | 4 h | 80% | 10 min | 91% | mdpi.com |
This table is adapted from data presented in Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. mdpi.com
Considerations for Stereoselective Synthesis of Pyrrole Derivatives
While this compound is an achiral molecule, the pyrrole scaffold is a key component of many complex, chiral molecules where control of stereochemistry is paramount. Stereoselective synthesis focuses on methods that produce a specific stereoisomer of a product. Recent advancements have provided routes to chiral pyrrole-containing frameworks, which could be conceptually applied to derivatives of the target compound. rsc.org
One major strategy involves the stereoselective reduction of a substituted pyrrole to create chiral pyrrolidines. The heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent, which guides the approach of the substrate to the catalyst surface. nih.gov
Another approach is to build the chiral centers during the formation of a fused ring system. An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) with aldehydes has been developed to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters. acs.org This reaction is catalyzed by a chiral BINOL-derived phosphoric acid. acs.org
Furthermore, stereoselective ring-expansion reactions provide access to larger chiral heterocycles from pyrrole precursors. A metal-free, microwave-assisted ring-expansion of monocyclopropanated pyrroles has been shown to produce highly functionalized tetrahydropyridine (B1245486) derivatives stereoselectively. nih.gov These methods highlight the advanced strategies available for introducing stereochemical complexity into molecules derived from the fundamental pyrrole core.
Mechanistic Investigations of Reactions Involving Methyl 4 Cyano 1h Pyrrole 2 Carboxylate
Elucidation of Detailed Reaction Pathways and Transition States
The formation of the 2,4-disubstituted pyrrole (B145914) core, characteristic of Methyl 4-cyano-1H-pyrrole-2-carboxylate, can be achieved through various synthetic routes, each with a distinct reaction pathway.
One modern approach is the visible-light-induced, phosphine-promoted photoredox [3+2] cycloaddition of alkynes and isocyanides. acs.org A plausible mechanism for this reaction begins with the excitation of an iridium(III) photocatalyst by a photon. The excited catalyst then abstracts an electron from a phosphine (B1218219), generating a phosphine radical cation. This radical cation adds to an alkyne to form a vinyl radical phosphonium (B103445) intermediate. Subsequent addition to an isocyanide, followed by a 1,3-hydrogen migration and a 5-endo-trig cyclization, leads to a cyclic intermediate. A final single electron transfer from the reduced iridium(II) catalyst and elimination of the phosphine yields the 2,4-disubstituted pyrrole product. acs.org The involvement of radical species in this pathway has been supported by experiments where radical scavengers like TEMPO were found to suppress the reaction. acs.org
Classical methods for pyrrole synthesis, such as the Paal-Knorr reaction, have also been subjected to detailed mechanistic scrutiny using computational methods. Density Functional Theory (DFT) studies on the reaction of 1,4-dicarbonyls with amines have investigated the intermediates and transition states. researchgate.net These calculations suggest that the favored pathway involves the formation of a hemiaminal, which then undergoes a rate-limiting cyclization and subsequent dehydration to form the aromatic pyrrole ring. researchgate.net
Theoretical studies have also shed light on the transformation of cyanopyrroles themselves. The photochemical isomerization of 2-cyanopyrrole has been investigated using CASSCF and MP2-CAS methods. These studies propose that the reaction proceeds from the reactant to a Franck-Condon region, followed by passage through a conical intersection which acts as a key transition structure, ultimately leading to the photoproduct. This conical intersection mechanism provides a more robust explanation for experimental observations than previously proposed cyclization-isomerization pathways. nih.gov
Furthermore, the synthesis of related cyanopyrrole structures can proceed via different mechanisms. One such pathway involves the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be converted to the final pyrrole product. The mechanism involves an electrocyclic ring closure of the anion derived from the corresponding α-(alkylideneamino)nitrile. beilstein-journals.org Another proposed mechanism for forming cyanopyrrole systems involves the reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), where the initial step is believed to be the addition of the amine to the electrophilic alkyne of DMAD, initiating a cascade of cyclization and elimination steps. nih.gov
Catalytic Roles in Pyrrole Ring Formation and Subsequent Functionalization
Catalysis is paramount in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both metal-based and organocatalytic systems have been instrumental in the synthesis of the pyrrole core and its subsequent modification.
A variety of transition metals have been employed to catalyze the formation and functionalization of pyrroles. Iron, being abundant and low-cost, is an attractive catalyst. Iron(II) chloride (FeCl₂) has been shown to catalyze the synthesis of substituted pyrroles from 2H-azirines and enamides. researchgate.netorganic-chemistry.org Similarly, iron(III) chloride (FeCl₃) can catalyze the multicomponent synthesis of functionalized pyrroles and the annulation of 1-(2-aminophenyl)pyrroles with cyclic ethers to build more complex heterocyclic systems. rsc.orgresearchgate.net
Copper catalysts are particularly relevant for the synthesis of cyanopyrroles. A notable method involves the use of copper(II) triflate (Cu(OTf)₂) to catalyze the reaction between aromatic olefins or alkynes, trimethylsilanecarbonitrile (TMSCN), and a formamide (B127407) (like DMF). frontiersin.org In this process, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is used as an oxidant to facilitate the aromatization to the final 2-cyanopyrrole product. frontiersin.org
Photoredox catalysis, often utilizing iridium or ruthenium complexes, has emerged as a powerful tool. In the synthesis of 2,4-disubstituted pyrroles, an iridium photocatalyst facilitates a [3+2] cycloaddition between alkynes and isocyanides. acs.org The mechanism hinges on the catalyst's ability to engage in single-electron transfer events, generating reactive radical intermediates under mild, visible-light irradiation. acs.org
Other metal-catalyzed routes include the use of zinc iodide (ZnI₂) or rhodium carboxylates (e.g., Rh₂(O₂CC₃F₇)₄) to synthesize substituted pyrroles from dienyl azides at room temperature. nih.gov Palladium and ruthenium catalysts are also widely used in various coupling and cyclization reactions to build the pyrrole scaffold. organic-chemistry.org
Interactive Table: Metal Catalysts in Pyrrole Synthesis
| Catalyst | Reaction Type | Starting Materials | Product Type | Ref |
| FeCl₂ | Radical Cycloaddition | 2H-Azirines, Enamides | Triaryl-substituted pyrroles | researchgate.netorganic-chemistry.org |
| FeCl₃ | Annulation / Multicomponent | 1-(2-Aminophenyl)pyrroles, Ethers | Pyrrolo[1,2-a]quinoxalines | rsc.orgresearchgate.net |
| Cu(OTf)₂ / DDQ | Oxidative Cyclization | Olefins/Alkynes, TMSCN, DMF | 2-Cyanopyrroles | frontiersin.org |
| Ir(ppy)₂(bpy)PF₆ | Photoredox [3+2] Cycloaddition | Alkynes, Isocyanides | 2,4-Disubstituted pyrroles | acs.org |
| ZnI₂ | Cyclization | Dienyl Azides | 2,5-Disubstituted pyrroles | nih.gov |
| Rh₂(O₂CC₃F₇)₄ | Cyclization | Dienyl Azides | 2,4,5-Trisubstituted pyrroles | nih.gov |
| Iridium Pincer Complex | Dehydrogenative Coupling | Secondary Alcohols, Amino Alcohols | Substituted pyrroles | nih.gov |
Organocatalysis provides a metal-free alternative for pyrrole synthesis, often leading to high enantioselectivity. rsc.org For instance, organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides. rsc.org Amine-based catalysts, such as proline derivatives, are effective in domino reactions that construct polysubstituted pyrroles. A three-component reaction of aldehydes, bromo-nitroalkenes, and amines can be catalyzed by a diarylprolinol silyl (B83357) ether to form 3,4-disubstituted pyrroles. The mechanism involves the formation of an enamine intermediate from the aldehyde and the organocatalyst, which then undergoes a Michael addition. rsc.org
More complex structures like pyrano[2,3-c]pyrroles can be accessed via an enantioselective [4+2] cyclization reaction catalyzed by a squaramide-based organocatalyst. rsc.org
Biocatalysis represents a green and highly selective approach to chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, the development of biocatalytic three-component reactions for synthesizing pyrrole derivatives highlights the growing potential of this field. researchgate.net Enzymes offer the promise of high efficiency and selectivity under mild, environmentally benign conditions, potentially supplanting traditional synthetic methods. researchgate.net
Interactive Table: Organocatalysts in Pyrrole Synthesis
| Catalyst Type | Reaction Type | Starting Materials | Product Type | Ref |
| Organophosphine | [3+2] Cycloaddition | Activated Alkynes, Isocyanides | 2,3-Disubstituted pyrroles | rsc.org |
| Diarylprolinol Silyl Ether | Domino Reaction | Aldehydes, Bromo-nitroalkenes, Amines | 3,4-Disubstituted pyrroles | rsc.org |
| Squaramide | [4+2] Cyclization | Dioxopyrrolidines, Azlactones | Pyrano[2,3-c]pyrroles | rsc.org |
| Urea | Paal-Knorr Cycloaddition | 1,4-Diones, Amines | N-Substituted pyrroles | rsc.org |
Understanding Regioselectivity and Chemoselectivity in Pyrrole Transformations
Controlling selectivity is a central challenge in organic synthesis. Regioselectivity dictates where on a molecule a reaction occurs, while chemoselectivity refers to the preferential reaction of one functional group over another.
In the synthesis of this compound, achieving the 2,4-substitution pattern is a question of regioselectivity. The phosphine-promoted photoredox [3+2] cycloaddition of terminal alkynes and isocyanoacetates provides exclusive regioselectivity for the 2,4-disubstituted pyrrole isomer. acs.org Another powerful strategy involves the iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes. The subsequent rearrangement can be directed to selectively produce either 2,3,4- or 2,3,5-trisubstituted pyrroles by controlling whether a nih.govnih.gov or researchgate.netnih.gov sigmatropic rearrangement occurs, which can be influenced by the substrate's electronic properties or the addition of a base. nih.gov
Chemoselectivity is crucial when multiple reactive sites are present. For example, in the functionalization of N-acylpyrroles in the presence of toluene (B28343) derivatives, the choice of base dictates the reaction outcome. Using potassium bis(trimethylsilyl)amide (KHMDS) leads to C-H functionalization of the toluene, whereas using lithium bis(trimethylsilyl)amide (LiHMDS) results in an anionic Fries rearrangement (a "pyrrole dance") of the N-acylpyrrole itself. rsc.org This demonstrates how a subtle change in reaction conditions can completely switch the reaction pathway. High chemoselectivity is also achieved in one-pot, four-component reactions involving isocyanides, which can assemble fully substituted pyrroles by forming multiple new bonds in a single operation. rsc.org
Functionalization of a pre-formed pyrrole ring also relies on regiocontrol. The electron-rich nature of the pyrrole ring typically directs electrophilic substitution. For instance, electrophilic chlorination of a 2-trichloroacetyl-5-methyl-1H-pyrrole with N-chlorosuccinimide occurs selectively at the 4-position, which is adjacent to the electron-donating methyl group, demonstrating predictable regioselectivity. nih.gov
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for understanding and optimizing reaction mechanisms.
Kinetic studies on the chemical polymerization of pyrrole using proton NMR have been conducted to determine the rate laws for monomer consumption. nih.gov These studies proposed a model where the monomer is attacked by a radical cation, and activation parameters were determined for the first time. The activation enthalpy and entropy were found to be 77.1 kJ/mol and 24.3 J/(mol·K) for the initial step, and 71.0 kJ/mol and 24.3 J/(mol·K) for the propagation step, respectively. nih.gov
Thermodynamic insights are often gained from computational chemistry. DFT calculations on the Paal-Knorr synthesis have been used to compare the potential energy surfaces of different proposed pathways. researchgate.net By calculating the energies of intermediates and transition states, researchers concluded that the hemiaminal cyclization pathway is energetically more favorable than an alternative enamine cyclization pathway, thus representing the thermodynamic preference of the system. researchgate.net The thermodynamic properties of pyrrole itself, such as its standard enthalpy of formation (ΔfH⦵₂₉₈), have been determined both experimentally and through high-level calculations (e.g., CBS-QB3), providing fundamental data for mechanistic models. nih.govacs.org
Theoretical studies on the Diels-Alder cycloaddition reactions of substituted pyrroles have used DFT to analyze activation barriers and reaction energies. researchgate.net These computational approaches help to explain experimentally observed chemo- and regioselectivity by comparing the kinetic (activation energy) and thermodynamic (reaction energy) favorability of different reaction channels. researchgate.net
Computational Chemistry Applications in Methyl 4 Cyano 1h Pyrrole 2 Carboxylate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods are used to calculate molecular orbitals, electron density distribution, and electrostatic potential, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary method for investigating the structural and vibrational properties of pyrrole (B145914) derivatives. nih.gov It is particularly effective for elucidating complex reaction mechanisms by calculating the energetics of transition states and intermediates. For the pyrrole-2-carboxylate scaffold, DFT has been used to study mechanisms such as decarboxylation. researchgate.net Investigations into the decarboxylation of the parent pyrrole-2-carboxylic acid show that the process can be catalyzed by protons, with calculations demonstrating a significant decrease in the energy barrier for C-C bond rupture when assisted by a hydronium ion. researchgate.net
The reactivity of pyrrole derivatives in cycloaddition reactions has also been extensively studied using DFT. researchgate.netpku.edu.cn These studies analyze reaction pathways and activation energies, using conceptual DFT indices to determine the roles of reactants as either nucleophiles or electrophiles. researchgate.net For example, in reactions involving substituted pyrroles, local reactivity descriptors derived from DFT, such as Fukui functions (fₖ⁺, fₖ⁻) and local softnesses (sₖ⁺, sₖ⁻), are calculated to identify the most probable sites for nucleophilic or electrophilic attack. researchgate.net Such analyses are crucial for predicting the regioselectivity of reactions. researchgate.netmdpi.com While many studies focus on related structures, the methodologies are directly applicable to understanding the reactivity of the cyano- and carboxylate-substituted pyrrole ring in Methyl 4-cyano-1H-pyrrole-2-carboxylate.
Table 1: Application of DFT in Analyzing Pyrrole Derivative Reactions
| Computational Method | Application | Investigated Property | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311+G(d)) | Mechanistic Study | Decarboxylation energy barriers | researchgate.net |
| DFT (B3LYP/6-31G(d,p)) | Reactivity Analysis | Fukui functions, local softness, electrophilicity indices | researchgate.net |
| DFT (M06-2X/Def2TZVP) | Mechanistic Study | Stepwise vs. concerted cycloaddition pathways | mdpi.com |
Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are used for the high-accuracy prediction of molecular attributes. A common application is the calculation of NMR chemical shifts. For instance, in a study on Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate, a structurally related compound, ab initio DFT calculations at the B3LYP/cc-pVTZ level were used to compute the ¹³C NMR chemical shifts in the ground state. nih.gov The Gauge-Including Atomic Orbital (GIAO) approach is frequently employed for such predictions and has shown good agreement with experimental data for various pyrrole derivatives. researchgate.net
These methods also allow for the study of charge delocalization and molecular stability through techniques like Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis examines interactions between filled and vacant orbitals, providing insight into intramolecular bonding, lone pair delocalization, and hyperconjugative stability, which are key attributes of the pyrrole system in this compound.
Molecular Dynamics Simulations for Investigating Compound Interactions and Conformational Landscapes
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules over time. Using classical force fields, such as OPLS 2005, MD simulations can explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. nih.gov For a molecule like this compound, MD can simulate its behavior in different environments, such as in solution, to understand its interactions with solvent molecules.
Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the formation of dimers through hydrogen bonding, a phenomenon observed in the solid state of similar pyrrole-2-carboxylate compounds. researchgate.net By simulating a system containing multiple molecules, researchers can observe how they associate and organize, which is critical for understanding crystal packing and material properties. Although specific MD studies on this compound are not prevalent, the computed properties available in databases like PubChem provide a starting point for defining parameters for such simulations. nih.gov
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational methods are widely used to predict spectroscopic data, which aids in the characterization and structural elucidation of newly synthesized compounds. DFT calculations are a cornerstone of this approach. Potential energy surface (PES) scans can be performed to identify the most stable conformers of a molecule. nih.gov Once the optimized geometry is obtained, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. nih.govresearchgate.netresearchgate.net
Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), allowing for the interpretation of UV-visible spectra. researchgate.net The calculation of NMR chemical shifts, as mentioned previously, also falls under this category. nih.govresearchgate.net These computational predictions are powerful tools for confirming that a synthesized molecule, such as a derivative of this compound, has the intended structure. The analysis often confirms that stable conformers can form dimers through hydrogen bonding interactions, for instance, between the pyrrolic N-H group and a carbonyl oxygen atom. researchgate.net
Table 2: Computationally Predicted Properties for a Related Pyrrole Derivative (Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate)
| Property | Method | Application | Reference |
|---|---|---|---|
| Vibrational Frequencies | DFT (B3LYP/cc-pVTZ) | Assignment of FT-IR and FT-Raman spectra | nih.gov |
| Electronic Transitions | TD-DFT | Analysis of UV-VIS spectrum | nih.gov |
| NMR Chemical Shifts | GIAO | Prediction of ¹³C NMR spectrum | nih.gov |
| Molecular Electrostatic Potential | DFT | Identification of reactive sites for bioactivity | nih.gov |
Computational Design and Virtual Screening of Novel Pyrrole Derivatives
The scaffold of this compound serves as a valuable starting point for the computational design of new molecules with specific biological activities. This process often begins with a molecular hybridization approach, where the core pyrrole structure is combined with other pharmacologically relevant moieties, such as benzimidazole. nih.gov
Using software tools, large combinatorial libraries of virtual compounds can be generated by decorating the core scaffold with various substituents. nih.gov These virtual libraries are then subjected to a screening process. For instance, molecular docking can be used to predict the binding affinity and orientation of each designed derivative within the active site of a target protein. nih.gov This virtual screening approach allows for the rapid evaluation of thousands of potential compounds, identifying the most promising candidates for chemical synthesis and experimental testing. nih.govnih.gov In addition to predicting bioactivity, computational tools are used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed molecules, ensuring they possess drug-like characteristics such as good predicted oral bioavailability. nih.gov This entire in silico workflow accelerates the discovery of novel, potent, and specific pyrrole-based drug candidates.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrrole-2-carboxylic acid |
| Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate |
| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| Benzimidazole |
| Ethyl 2-isocyanoacetate |
| Ethynylbenzene |
| Ethyl 4-phenyl-1H-pyrrole-2-carboxylate |
| Tris(4-methoxyphenyl)phosphane |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride |
| 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid |
Advanced Spectroscopic and Analytical Characterization of Methyl 4 Cyano 1h Pyrrole 2 Carboxylate and Its Derivatives
Spectroscopic Analysis for Comprehensive Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure and confirming the presence of specific functional groups within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. While specific spectral data for Methyl 4-cyano-1H-pyrrole-2-carboxylate is not widely published, analysis of related structures provides expected chemical shifts and coupling patterns.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the methyl ester group. The electron-withdrawing nature of the cyano and carboxylate groups significantly influences the chemical shifts of the ring protons. For comparison, in the related compound 1-methyl-3-phenyl-1H-pyrrole-2-carboxamide, the pyrrole protons appear as doublets at δ 6.73 and 6.09 ppm. researchgate.net The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift. The methyl ester protons would be expected as a sharp singlet around 3.8-3.9 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the cyano group (C≡N) and the carbonyl group (C=O) of the ester are particularly diagnostic, appearing far downfield. The C≡N carbon typically resonates around 115-120 ppm, while the ester carbonyl carbon appears in the 160-165 ppm region. researchgate.netorganicchemistrydata.org The pyrrole ring carbons would exhibit shifts influenced by the substituents. For instance, in various pyrrole-2-carboxamide derivatives, the pyrrole ring carbons have been observed in the range of approximately 109 to 135 ppm. researchgate.net
2D NMR: Two-dimensional NMR techniques like HSQC and HMBC are crucial for assigning proton and carbon signals definitively.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons. libretexts.orgcolumbia.edu It would show a correlation between the methyl ester protons and the methyl carbon, as well as correlations between the pyrrole C-H protons and their respective carbons. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgcolumbia.edu It is instrumental in establishing the connectivity of the molecule's backbone. For example, HMBC would show correlations from the methyl ester protons to the carbonyl carbon and from the pyrrole protons to adjacent and quaternary carbons, confirming the positions of the cyano and carboxylate substituents. sdsu.eduyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar pyrrole derivatives.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | 8.0 - 10.0 (broad s) | - |
| C2 | - | ~125-130 |
| C3-H | 7.0 - 7.5 (d) | ~115-120 |
| C4 | - | ~100-105 |
| C5-H | 7.2 - 7.8 (d) | ~122-128 |
| -COOCH₃ | 3.8 - 3.9 (s) | ~52-53 |
| -C=O | - | ~160-165 |
| -C≡N | - | ~117-120 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. uniroma1.it For this compound, the IR spectrum would be dominated by absorptions from the N-H, C≡N, and C=O bonds.
The key diagnostic peaks would be:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H group.
C≡N Stretch: A sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹ for the nitrile group. This is a highly characteristic peak.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the ester carbonyl group. libretexts.orgpressbooks.pub Conjugation with the pyrrole ring may shift this frequency slightly.
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond of the ester group. libretexts.org
C-H Stretches: Aromatic C-H stretches from the pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrrole N-H | N-H Stretch | 3300 - 3400 | Medium, Sharp |
| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Ester Carbonyl | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Ester C-O | C-O Stretch | 1200 - 1300 | Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₇H₆N₂O₂), the expected exact mass is 150.0429 g/mol . nih.gov
Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 151 would be expected. nih.govrsc.org Fragmentation of this ion would likely involve characteristic losses. Studies on related 2-substituted pyrrole derivatives show that fragmentation pathways are heavily influenced by the substituents. researchgate.netnih.gov Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). libretexts.org The pyrrole ring itself is relatively stable, but cleavage can occur.
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Ion | Description |
|---|---|---|
| 151 | [M+H]⁺ | Protonated molecular ion |
| 150 | [M]⁺ | Molecular ion (in EI) |
| 120 | [M+H - OCH₃]⁺ | Loss of methoxy (B1213986) radical |
| 119 | [M - OCH₃]⁺ | Loss of methoxy radical from M⁺ |
| 92 | [M+H - COOCH₃]⁺ | Loss of methoxycarbonyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. Pyrrole and its derivatives are known to absorb in the UV region. The spectrum of this compound is expected to show absorptions characteristic of the substituted pyrrole chromophore. The presence of the electron-withdrawing cyano and carboxylate groups, which are conjugated with the pyrrole ring, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole. The absorption spectra for some cyano-containing chromene derivatives lie in the range of 294-400 nm. researchgate.net Pyrrole-based functional materials often find applications in organic photovoltaics due to their electronic properties. rsc.org
Table 4: Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~250 - 300 | Methanol or Acetonitrile (B52724) |
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a similar planar geometry would be expected to maximize conjugation. The crystal packing would likely be dominated by N-H···N (to the cyano nitrogen) or N-H···O (to the carbonyl oxygen) hydrogen bonds, leading to the formation of supramolecular chains or sheets. Analysis of other diarylpyrrole derivatives has shown how cooperative hydrogen bonds can lead to complex structures like 2D layers. bohrium.com
Table 5: Crystallographic Data for the Related Compound Methyl 1H-pyrrole-2-carboxylate Data from Kerscher et al., 2009. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5346 (19) |
| b (Å) | 5.4598 (14) |
| c (Å) | 14.730 (4) |
| β (°) | 100.55 (2) |
| Volume (ų) | 595.7 (3) |
| Z | 4 |
Advanced Chromatographic Methods for Separation, Purification, and Quantitative Analysis
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis and purification of non-volatile compounds like pyrrole derivatives. oup.com A reverse-phase HPLC method would be most suitable for this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netoatext.com Gradient elution, where the solvent composition is changed over time, can be employed to achieve optimal separation from impurities. oatext.com Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., its λmax). This method can be validated for accuracy, precision, and linearity to be used for quantitative analysis. oatext.com
Gas Chromatography (GC): For certain thermally stable and volatile pyrrole derivatives, GC can be an effective analytical tool. oup.com However, the polarity and potential for thermal degradation of the ester and cyano functionalities might make GC less suitable than HPLC for this specific compound.
Purification: For preparative purposes, column chromatography using silica (B1680970) gel is the standard method for purifying pyrrole derivatives. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be effective. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For "this compound" and its derivatives, Reversed-Phase HPLC (RP-HPLC) is a commonly employed method. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds.
Detailed research findings from studies on related pyrrole derivatives provide a strong basis for establishing a robust HPLC method for "this compound". For instance, the analysis of structurally similar pyrrole carboxylic acid derivatives has been successfully achieved using C18 columns. libretexts.orgmdpi.com The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A typical mobile phase for the analysis of pyrrole derivatives consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. libretexts.orgnih.gov The pH of the aqueous phase is also a crucial factor, with a slightly acidic pH often being optimal for the analysis of acidic compounds. libretexts.org
A suitable isocratic or gradient elution method can be developed. An isocratic elution with a constant mobile phase composition is simpler, while a gradient elution, where the mobile phase composition is changed over time, is often necessary for separating complex mixtures with components of varying polarities. The selection of the detector wavelength is based on the UV-Vis absorbance spectrum of the analyte; for many pyrrole derivatives, a wavelength in the range of 225-272 nm provides good sensitivity. libretexts.orgnih.gov
Below is a proposed HPLC method for the analysis of "this compound" based on established methods for similar compounds.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
This method is expected to provide good separation of the main compound from potential process-related impurities and degradation products. The retention time for "this compound" would be determined by running a standard of the pure compound under these conditions. For instance, in the analysis of a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a process-related impurity was identified with a distinct retention time under comparable conditions. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds. For less volatile compounds containing polar functional groups, such as carboxylic acids and amines, derivatization is often necessary to increase their volatility and thermal stability for GC-MS analysis. jfda-online.com
For the analysis of "this compound", which is an ester, it is already more volatile than its corresponding carboxylic acid. However, the presence of the pyrrole nitrogen may still warrant derivatization, for instance, through silylation, to improve its chromatographic behavior. In the case of related pyrrole carboxylic acids, derivatization to their trimethylsilyl (B98337) (TMS) esters is a common practice prior to GC-MS analysis. mpg.de
The GC-MS analysis involves injecting the sample (or its derivative) into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and is crucial for its structural elucidation. For pyrrole derivatives, the fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov For "this compound", characteristic fragments would be expected from the loss of the methoxy group (-OCH3) from the ester, the cyano group (-CN), and cleavages of the pyrrole ring itself. The mass spectrum of the TMS derivative of pyrrole-2-carboxylic acid shows a prominent base peak at m/z 124, which can be a key identifier. mpg.de
A general GC-MS method for the analysis of a derivatized sample of a pyrrole carboxylate is outlined below.
| Parameter | Condition |
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
This method would be suitable for the analysis of the derivatized "this compound" and would allow for the identification of the parent compound and any volatile impurities based on their retention times and mass spectra.
Academic Research Applications of Methyl 4 Cyano 1h Pyrrole 2 Carboxylate in Medicinal Chemistry
Rational Design and Synthesis of Bioactive Pyrrole (B145914) Analogues
The rational design of new drugs often begins with a versatile starting material, or scaffold, that can be systematically modified. The Methyl 4-cyano-1H-pyrrole-2-carboxylate structure is an ideal candidate for such endeavors due to its inherent reactivity and the strategic placement of its functional groups. The ester at the C-2 position and the cyano group at the C-4 position are prime sites for chemical elaboration to generate libraries of new analogues for biological screening.
Synthetic strategies for creating the core pyrrole ring itself are diverse, including classical methods like the Paal-Knorr reaction and modern transition-metal-catalyzed or photochemical [3+2] cycloadditions of alkynes and isocyanides. rsc.orgacs.org Once the core is formed, the functional groups of a molecule like this compound become the focus. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid can then be coupled with various amines to produce a wide range of N-substituted pyrrole-2-carboxamides, a class of compounds with significant biological activity. nih.gov
Furthermore, related pyrrole building blocks, such as halogenated pyrrole-2-carboxylates, are frequently used as precursors. For example, Methyl 4-bromo-1H-pyrrole-2-carboxylate can undergo Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups at the C-4 position, dramatically expanding the chemical space accessible from a single starting scaffold. nih.gov Similarly, the N-H of the pyrrole ring can be alkylated or arylated to further explore structure-activity relationships. nih.gov These synthetic routes allow medicinal chemists to systematically alter the steric, electronic, and hydrogen-bonding properties of the molecule to optimize its interaction with a specific biological target.
Comprehensive Structure-Activity Relationship (SAR) Studies of Pyrrole-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For compounds based on the pyrrole scaffold, extensive SAR studies have been conducted across various therapeutic areas.
Key findings from these studies reveal that specific substitutions on the pyrrole ring are crucial for potency and selectivity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives investigated as metallo-β-lactamase (MBL) inhibitors, the 3-carbonitrile (cyano) group was found to be important for inhibitory potency. The nature of the substituents at the N-1, C-4, and C-5 positions also significantly influences activity.
In the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a target for tuberculosis treatment, SAR studies of pyrrole-2-carboxamides showed that replacing the pyrrole N-H with a methyl group led to a significant decrease in activity. This suggests that the N-H group may act as a crucial hydrogen bond donor in the enzyme's binding pocket. Furthermore, attaching electron-withdrawing groups to phenyl and pyridyl substituents on the pyrrole ring, along with bulky groups on the carboxamide, greatly enhanced anti-TB activity.
Similarly, in the pursuit of anti-inflammatory agents, SAR analysis of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives identified that specific substitutions on the N-1 position led to compounds with activity more potent than the standard drug etoricoxib (B1671761). jmpas.com These studies collectively underscore the chemical tractability of the pyrrole scaffold and the importance of systematic modification to achieve desired biological outcomes.
Development of Pyrrole Derivatives as Potential Pharmacological Agents
The versatility of the pyrrole scaffold has led to its exploration in a multitude of drug discovery programs. By modifying the core structure of compounds like this compound, researchers have developed derivatives with potential applications against a wide spectrum of diseases. rsc.orgnih.gov
The rise of drug-resistant bacteria has created an urgent need for new antibiotics. Pyrrole derivatives have emerged as a promising class of antibacterial agents. nih.gov Pyrrolamides, natural products containing pyrrole-2-carboxamide units, are known to bind to DNA and exhibit antibacterial effects. nih.gov
Synthetic efforts have focused on developing novel pyrrole-based compounds with specific targets.
Mycobacterium tuberculosis Inhibitors : Researchers have designed and synthesized pyrrole-2-carboxamide derivatives as potent inhibitors of MmpL3, a crucial protein for the tuberculosis bacterium. nih.gov Starting from precursors like halogenated pyrrole-2-carboxylates, scientists have created compounds with high activity against Mycobacterium tuberculosis H37Rv. nih.gov
GyrB/ParE Inhibitors : A pyrrolamide-type inhibitor targeting the bacterial enzymes GyrB/ParE has shown exceptional efficacy against drug-resistant bacterial infections, including Staphylococcus aureus. nih.gov
Metallo-β-lactamase (MBL) Inhibitors : To combat resistance to β-lactam antibiotics, inhibitors of MBLs are being developed. A SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed compounds with potent, broad-spectrum MBL inhibition.
The table below summarizes the antibacterial activity of selected pyrrole derivatives.
| Compound Class | Target | Example Activity | Source |
| Pyrrole-2-carboxamides | MmpL3 (M. tuberculosis) | MIC values < 0.016 µg/mL | |
| Pyrrolamides | GyrB/ParE | MIC = 0.008 µg/mL (S. aureus) | nih.gov |
| 1H-Pyrrole-2-carboxylates | M. tuberculosis H37Rv | MIC = 0.7 µg/mL for an ethyl-4-hydrazono derivative | nih.gov |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable antibacterial activity | nih.gov |
The pyrrole scaffold is a key component of several anticancer agents, and extensive research is dedicated to discovering new pyrrole-based antitumor compounds. researchgate.net These derivatives function through various mechanisms of action, including the inhibition of kinases, disruption of microtubule polymerization, and inhibition of histone deacetylases (HDACs). researchgate.net
Kinase Inhibitors : Overexpression of certain protein kinases is a hallmark of many cancers. Pyrrole derivatives have been synthesized as inhibitors of key kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are involved in tumor growth and angiogenesis.
HDAC Inhibitors : Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that can induce cell cycle arrest and apoptosis. Novel HDAC inhibitors have been developed incorporating a 2-acetylpyrrole (B92022) "cap" group, with some compounds showing nanomolar inhibitory activity and potent anti-proliferative effects against cancer cell lines like RPMI-8226. nih.gov
mPGES-1/sEH Dual Inhibitors : In a novel approach for treating colorectal cancer, 5-methyl-2-carboxamidepyrrole-based molecules were designed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), showing significant antiproliferative effects. nih.gov
The table below highlights some pyrrole derivatives and their reported anticancer activities.
| Compound/Derivative Class | Proposed Mechanism/Target | Cell Line(s) | Reported Effect | Source |
| Pyrrolopyrimidine Derivatives | Not specified | HCT116 (colon), MCF7 (breast), HEPG2 (liver) | Moderate anti-tumor properties | rsc.org |
| N-linked 2-Acetylpyrrole Derivatives | HDAC Inhibition | RPMI-8226 (multiple myeloma) | Strong anti-proliferative effects (nanomolar IC50) | nih.gov |
| 5-methyl-2-carboxamidepyrrole Derivatives | mPGES-1/sEH Inhibition | HCT-116 (colorectal) | Significant antiproliferative effects | nih.gov |
| Trisubstituted Pyrrole Derivatives | Cytotoxicity | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Dose- and time-dependent cytotoxic activity |
Inflammation is a key pathological process in many diseases, and the pyrrole structure is found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac. nih.gov Research continues to leverage this scaffold to develop new agents with improved efficacy and safety profiles. scirp.org
Scientists have focused on designing pyrrole derivatives that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme that mediates the production of inflammatory prostaglandins. jmpas.comscirp.orgnih.gov For example, a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles were synthesized and evaluated, with some compounds showing more potent anti-inflammatory activity than the selective COX-2 inhibitor etoricoxib in rat paw edema models. jmpas.com Docking studies have helped to elucidate how these molecules bind within the COX-2 active site. nih.govresearchgate.net Other research has produced pyrrole derivatives with dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways.
The structural features of pyrrole derivatives make them attractive candidates for antiviral drug discovery. rsc.orgscirp.org Research has shown that compounds containing this scaffold can inhibit key viral enzymes. For instance, pyrrole derivatives have been recognized to inhibit the reverse transcriptase of HIV-1. researchgate.net While some studies have identified promising pyrazole-based HIV inhibitors, the related pyrrole scaffold remains an area of active investigation. rsc.orgnih.gov
In other therapeutic areas, pyrrole-based compounds have shown significant promise as antimalarial agents. One series of pyrrole derivatives was found to be potent inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated target for blocking multiple stages of the malaria parasite's life cycle. Furthermore, 4'-thionucleosides, which sometimes incorporate pyrrole-like nucleobases, have been investigated for activity against the Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase. nih.govmdpi.com
Target Identification and Detailed Mechanism of Action Studies for Bioactive Pyrroles
The journey of a bioactive compound from a preliminary "hit" to a validated drug candidate is critically dependent on the identification of its biological target and the elucidation of its mechanism of action. While this compound itself is primarily a synthetic intermediate, the bioactive molecules derived from it are subjected to rigorous studies to understand how they exert their therapeutic effects. These investigations are fundamental to optimizing lead compounds, predicting potential side effects, and understanding the underlying biology of the disease being targeted.
The general approach to target identification for novel bioactive pyrroles often begins with phenotypic screening, where compounds are tested for their ability to produce a desired biological effect in cells or organisms. Once a bioactive derivative of this compound is identified, a combination of computational, biochemical, and genetic methods is employed to pinpoint its molecular target.
For instance, a study on newly synthesized pyrrole derivatives, some incorporating a cyano group, demonstrated their cytotoxic effects against various cancer cell lines. nih.gov While the specific molecular target was not identified in the initial study, such findings are the first step. The next logical phase of research would involve techniques like affinity chromatography, where the bioactive pyrrole is immobilized on a solid support to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using mass spectrometry.
Another powerful approach is the use of genetic and genomic profiling. acs.org By observing which genes are overexpressed or underexpressed in cells treated with the bioactive pyrrole, researchers can infer the signaling pathways being modulated. For example, if treatment with a pyrrole derivative leads to the upregulation of genes involved in apoptosis (programmed cell death), it suggests that the compound's target may be a protein within the apoptotic pathway, such as a member of the Bcl-2 family.
Docking studies, a computational method, can also provide valuable insights. By modeling the three-dimensional structure of the bioactive pyrrole and potential target proteins, scientists can predict binding affinities and modes of interaction. This was demonstrated in the design of pyrrolo[2,3-d]pyrimidines as VEGFR-2 inhibitors, where docking studies confirmed the interactions between the compounds and the enzyme's active site.
The table below summarizes the identified molecular targets for a variety of bioactive pyrrole derivatives, illustrating the diverse range of biological processes that can be modulated by this versatile scaffold.
| Bioactive Pyrrole Derivative Class | Molecular Target | Therapeutic Area |
| Phenylpyrroloquinolinones | Microtubules | Cancer |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Cancer |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | Cancer |
| Pyrrolyl hydrazones | Enoyl-ACP reductase (InhA) | Tuberculosis |
| Pyrrolo[2,1-f]triazin-4-amino derivatives | RNA-dependent RNA polymerase (RdRp) | Viral Infections |
This table provides examples of target identification for various pyrrole-based compounds, a process that would be applied to bioactive derivatives of this compound.
Prodrug Strategies and Advanced Drug Delivery Systems Utilizing Pyrrole Scaffolds
A significant challenge in drug development is ensuring that a bioactive molecule reaches its target in the body in sufficient concentration to be effective. Prodrug strategies and advanced drug delivery systems are two key approaches to overcoming pharmacokinetic hurdles such as poor solubility, rapid metabolism, and inefficient cell permeability. The pyrrole scaffold, and specifically the functional groups present in this compound, offer opportunities for the implementation of these strategies.
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. For example, a phosphoramidate (B1195095) prodrug of a pyrrolo[2,1-f]triazin-4-amino derivative was developed to treat Ebola virus infections. This prodrug is converted into the active nucleoside triphosphate within the cell, where it can then inhibit the viral RNA polymerase.
The carboxylic acid moiety of this compound is a prime handle for creating ester prodrugs. Esterification can mask the polar carboxylic acid group, increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid-containing drug.
Furthermore, the pyrrole ring itself can be a component of more sophisticated drug delivery systems. For instance, pyrrole-containing polymers have been investigated for their potential in controlled drug release. The unique electronic properties of the pyrrole ring can be exploited to design polymers that respond to specific biological stimuli, such as changes in pH or redox potential, triggering the release of a conjugated drug.
The cyano group on the this compound scaffold could also be utilized in bioorthogonal chemistry for targeted drug delivery. For example, the cyano group could potentially participate in click chemistry reactions to attach the pyrrole-based drug to a targeting moiety, such as an antibody or a peptide that specifically recognizes cancer cells. This would allow for the selective delivery of the drug to the site of action, minimizing off-target toxicity.
The table below outlines some potential prodrug and drug delivery strategies that could be applied to derivatives of this compound.
| Strategy | Functional Group Utilized | Mechanism | Potential Advantage |
| Ester Prodrug | Carboxylic Acid | Esterification to mask the polar group. Cleavage by cellular esterases to release the active drug. | Improved cell permeability and oral bioavailability. |
| Amide Prodrug | Carboxylic Acid | Formation of an amide bond with an amino acid or peptide. Cleavage by peptidases. | Targeted delivery to specific tissues or cells expressing certain peptidases. |
| Bioconjugation | Cyano Group | Participation in bioorthogonal "click" chemistry reactions to attach to targeting ligands. | Selective delivery of the drug to the desired site of action. |
| Polymer-Drug Conjugates | Pyrrole Ring | Incorporation into a stimuli-responsive polymer backbone. | Controlled release of the drug in response to specific biological cues. |
This table illustrates hypothetical prodrug and drug delivery strategies that could be explored for derivatives of this compound based on its chemical structure and general principles of drug design.
Potential Research Applications in Materials Science and Catalysis
Fabrication of Pyrrole-Containing Functional Materials
Currently, there is a lack of specific research demonstrating the use of Methyl 4-cyano-1H-pyrrole-2-carboxylate as a monomer or key component in the fabrication of functional pyrrole-containing materials. The broader class of pyrrole (B145914) derivatives is known for its utility in creating conductive polymers and other functional materials. However, studies explicitly employing this specific compound have not been identified in comprehensive searches of scientific databases. The presence of both a cyano and a methyl carboxylate group on the pyrrole ring could, in theory, be exploited for subsequent polymerization or modification to create materials with tailored electronic and physical properties.
Role of this compound in Catalytic Systems
Detailed research on the direct role or application of This compound within catalytic systems is not currently available. While pyrrole-2-carboxylic acids and their derivatives can act as ligands for metal catalysts, no studies were found that specifically utilize This compound for this purpose. The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate group, along with the nitrogen of the cyano group, present potential coordination sites for metal ions, suggesting that it could serve as a ligand in catalysis. However, this potential has not been experimentally realized or reported in the available literature.
Applications in Advanced Sensing Technologies and Optoelectronic Devices
There is no specific information available regarding the application of This compound in advanced sensing technologies or optoelectronic devices. The general class of pyrrole-based materials has been investigated for such applications due to their electronic properties. The specific combination of electron-withdrawing cyano and ester groups on the pyrrole ring of This compound would be expected to influence its electronic and optical properties, which are critical for applications in sensors and optoelectronics. Nevertheless, dedicated research to explore and characterize these properties and to fabricate devices using this compound is absent from the current body of scientific literature.
Future Perspectives and Overarching Challenges in Methyl 4 Cyano 1h Pyrrole 2 Carboxylate Research
Emerging Synthetic Methodologies and Scalability Considerations
The synthesis of highly substituted pyrroles remains an area of intense research, with a focus on improving efficiency, sustainability, and access to diverse molecular architectures. While classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are foundational, contemporary efforts are directed towards greener and more versatile protocols. researchgate.netconicet.gov.arresearchgate.net
Emerging methodologies that show promise for the synthesis of functionalized pyrroles include:
1,3-Dipolar Cycloadditions: This method, particularly the Huisgen [3+2] cycloaddition, has proven effective for creating new pyrrole (B145914) derivatives. nih.govmdpi.com For instance, the reaction of benzimidazolium salts with acetylenic dipolarophiles in a medium like 1,2-epoxybutane (B156178) can generate highly substituted pyrroles. nih.govmdpi.com This approach highlights the potential for one-pot reactions to construct complex heterocyclic systems.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step. A recently developed three-component reaction involving α-hydroxyketones, 3-oxobutanenitrile, and anilines provides a concise route to N-substituted 2,3,5-functionalized pyrroles, which are precursors to potential drug candidates. nih.gov
Photoredox Catalysis: Visible-light-induced photoredox catalysis represents a modern, sustainable approach. A notable example is the phosphine-promoted [3+2] cycloaddition of alkynes and isocyanides, which yields 2,4-disubstituted pyrroles with high regioselectivity under mild conditions. acs.org This method tolerates a wide range of functional groups, which is a significant advantage in complex molecule synthesis. acs.org
Green Chemistry Approaches: There is a significant push to develop more environmentally friendly synthetic procedures. conicet.gov.ar This includes the use of ultrasound, microwaves, and novel catalysts to increase reaction efficiency and reduce waste. researchgate.netconicet.gov.ar The use of reusable heterogeneous Lewis acid catalysts, for example, offers advantages in terms of catalyst recovery and simplified workup procedures. researchgate.net
A major challenge is the scalability of these novel methods. While many procedures work well on a laboratory scale, their translation to industrial production requires robust and cost-effective processes. Encouragingly, some modern protocols, such as the photoredox-catalyzed cycloaddition, have demonstrated success on the gram scale, indicating potential for larger-scale applications. acs.org
Advancing Mechanistic Insights for Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For complex transformations involving pyrrole synthesis, elucidating the precise pathway can help control selectivity and improve yields.
Recent mechanistic studies have shed light on several key reactions:
Cycloaddition Pathways: For the phosphine-promoted photoredox [3+2] cycloaddition, a plausible mechanism has been proposed involving radical species. acs.org The process is initiated by the photo-excited iridium catalyst generating a phosphine (B1218219) radical cation. This radical cation adds to an alkyne, leading to a series of intermediates that ultimately cyclize and rearomatize to form the pyrrole ring. acs.org The involvement of radical intermediates was supported by experiments where the reaction was suppressed by radical scavengers. acs.org
Role of Intermediates: In the synthesis of pyrroles from benzimidazolium ylides, the reaction proceeds through the Huisgen [3+2] cycloaddition of the ylide intermediates with dipolarophiles. mdpi.com The nature of the substituents and reaction conditions can dictate the outcome of these complex transformations. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming an indispensable tool for exploring reaction mechanisms. DFT studies on Hetero-Diels-Alder [4+2] cycloadditions, for instance, have shown that these reactions can proceed through a non-concerted, two-stage, one-step mechanism. researchgate.net Such computational insights help rationalize experimental observations, such as regioselectivity, and can predict the feasibility of new transformations. researchgate.net
Understanding the intricate steps, such as the formation of specific bonds and the role of transient intermediates, allows chemists to fine-tune reaction conditions to favor the desired product, a key challenge in the synthesis of polysubstituted pyrroles. mdpi.comnih.gov
Rational Design and Development of Next-Generation Pyrrole Therapeutics
The pyrrole core is a privileged scaffold found in numerous approved drugs, including Atorvastatin (B1662188) and Sunitinib. nih.govnih.gov Methyl 4-cyano-1H-pyrrole-2-carboxylate and its derivatives are attractive starting points for the development of new therapeutic agents due to their structural features. nih.gov
Key strategies in this area include:
Structure-Guided Design: By using the crystal structure of a biological target, such as an enzyme or receptor, new inhibitors can be designed to fit precisely into the active site. This approach was successfully used to develop novel pyrrole-2-carboxamide derivatives as inhibitors of the mycobacterial protein MmpL3, a target for treating tuberculosis. nih.gov The design started by identifying key structural features required for binding and incorporating them into a pyrrole-2-carboxamide scaffold. nih.gov
Pharmacophore-Based Analogs: New pyrrole derivatives are often designed as analogs of existing drugs to improve their properties or explore new biological activities. nih.govnih.gov For example, new pyrroles have been designed as chemical analogs of 1,4-dihydropyridine (B1200194) drugs with the aim of developing new calcium channel blockers. nih.gov
Structure-Activity Relationship (SAR) Studies: The development of efficient synthetic routes enables the rapid creation of a library of related compounds. nih.gov These libraries can then be screened to determine how changes in the molecular structure affect biological activity. This SAR data is critical for optimizing lead compounds into viable drug candidates. For example, studies on pyrrole-2-carboxamide derivatives revealed that adding electron-withdrawing substituents to the pyrrole ring and bulky groups to the carboxamide significantly enhanced anti-tuberculosis activity. nih.gov The pyrrole-2-carboxylate moiety itself is considered a key pharmacophore in many potential antibacterial compounds. nih.gov
The ultimate goal is to design molecules with high efficacy, selectivity, and favorable pharmacokinetic profiles while minimizing toxicity.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules. arxiv.orgiscientific.org These computational tools can dramatically accelerate the design-make-test-analyze cycle that is central to drug discovery. nih.gov
The integration of AI/ML in pyrrole chemistry is manifested in several ways:
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose viable synthetic routes to target molecules like complex pyrrole derivatives. iscientific.orgnih.gov These programs use two main approaches: forward-reaction prediction (predicting the product from reactants) and retrosynthesis (working backward from the product to identify potential starting materials). nih.gov This can save significant time and resources in the lab.
Reaction Optimization: ML models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yield, under various conditions (e.g., catalyst, solvent, temperature). arxiv.orgacs.org This allows for the in silico optimization of reactions before they are run in the lab, improving efficiency and reducing waste. acs.org
Drug Discovery and Design: AI can accelerate the discovery of new drug candidates by screening virtual libraries of millions of compounds for potential biological activity. ML models can learn from existing data to predict the properties of new, un-synthesized molecules, helping to prioritize the most promising candidates for synthesis and testing. iscientific.org This data-driven approach complements traditional rational design strategies.
The primary challenge in this field is the need for large, high-quality datasets to train the AI/ML models. As more chemical reaction data becomes available and algorithms become more sophisticated, the predictive power of these tools will continue to grow, making them an indispensable part of chemical discovery. arxiv.orgnih.gov
Broader Environmental and Toxicological Considerations for Pyrrole Derivatives
As new pyrrole derivatives are synthesized and considered for widespread use, it is imperative to evaluate their potential environmental impact and toxicity. Research in this area aims to design safer chemicals and mitigate potential risks.
Initial studies on certain functionalized pyrroles have provided important data. For example, the toxicity of newly synthesized pyrrole derivatives has been evaluated against various organisms. nih.gov One study assessed cytotoxicity on plant cells (Triticum aestivum) and aquatic crustaceans (Artemia franciscana and Daphnia magna). nih.govresearchgate.net While some compounds showed minimal phytotoxicity, others exhibited moderate to high toxicity in Daphnia magna, demonstrating that small structural changes can significantly alter toxicological profiles. nih.govnih.govnih.gov
**Table 1: Acute Toxicity of Selected Pyrrole Derivatives on *Daphnia magna***
| Compound | Exposure Time | Observed Effect | Source |
|---|---|---|---|
| Pyrrole 4a | 24 h | Lethality below 35% | nih.gov |
| Pyrrole 4b | 24 h | Lethality > 80% | nih.gov |
| Pyrrole 4c | 24 h | Lethality > 80% | nih.gov |
| Pyrrole 4d | 24 h | Lethality below 35% | nih.gov |
| Various N-arylpyrroles | - | Moderate to high toxicity, similar to nifedipine | nih.govnih.gov |
Note: Compound numbering refers to the designations in the cited source. nih.gov
Beyond direct toxicity, the environmental fate of these compounds is a key consideration. A study on the photodegradation of pyrrole-containing compounds found that they can be broken down in aquatic environments through both direct and indirect photochemical processes. mcneill-group.org Importantly, the rate and pathway of this degradation were heavily dependent on the substituents on the pyrrole ring, suggesting that molecules could be designed for controlled persistence in the environment. mcneill-group.org
Furthermore, hazard classifications for closely related compounds like 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid indicate potential for harm if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. nih.gov These considerations underscore the need for comprehensive toxicological and environmental assessments to run in parallel with the development of new pyrrole-based materials and therapeutics.
Q & A
Q. What are the standard synthetic routes for Methyl 4-cyano-1H-pyrrole-2-carboxylate?
The synthesis typically involves multi-step reactions, such as:
- Condensation : Formation of the pyrrole ring via cyclization of precursors like ethyl glyoxylate with cyano-substituted intermediates.
- Functionalization : Introduction of the cyano group via nitrile substitution or oxidation of amines.
- Esterification : Methylation of carboxylate groups using reagents like methyl chloroformate. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and catalysts (e.g., Pd or Cu for cross-coupling). Purity is ensured via column chromatography or recrystallization .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : and NMR identify substituent positions and confirm pyrrole ring integrity. Aromatic protons appear at δ 6.5–7.5 ppm, while cyano groups lack direct NMR signals but influence adjacent protons .
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 360.4 for related compounds) confirm molecular weight .
Q. How is the compound’s solubility and stability managed in experimental settings?
- Solubility in polar aprotic solvents (DMF, DMSO) is common. Stability is maintained under inert conditions, avoiding moisture and light due to hydrolytic sensitivity of cyano and ester groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing electron-withdrawing groups (e.g., cyano) on pyrrole derivatives?
- Catalyst Selection : Transition metals (e.g., PdCl₂) enhance nitrile coupling efficiency.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during nitrile introduction.
- Protecting Groups : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl) improves regioselectivity .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Functionals like B3LYP calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. Exact-exchange terms improve accuracy for aromatic systems .
- Molecular Dynamics : Simulate solvent effects on stability and interaction with biological targets .
Q. How are structural ambiguities resolved in X-ray crystallography for substituted pyrroles?
- SHELX Software : Refinement of diffraction data resolves bond lengths and angles, even for disordered substituents.
- Hydrogen Bond Analysis : Weak interactions (C–H⋯π, C–H⋯O) stabilize crystal packing, aiding structural validation .
Q. How do substituents influence bioactivity in pyrrole derivatives?
- Cyano Groups : Enhance antimicrobial activity by increasing electrophilicity, disrupting bacterial membranes (e.g., Staphylococcus aureus inhibition) .
- Methyl Esters : Improve cell permeability compared to free acids, critical for in vitro assays .
Data Contradiction and Validation
Q. How to reconcile discrepancies between DFT-calculated and experimental spectroscopic data?
- Validation : Cross-check NMR/IR results with ab initio methods (e.g., MP2) for vibrational modes.
- Solvent Correction : Include solvent effects in DFT models (e.g., PCM) to align with experimental conditions .
Q. Why do similar synthetic routes yield varying yields for pyrrole derivatives?
- Steric Effects : Bulky substituents (e.g., benzyloxy groups) hinder cyclization, requiring adjusted reaction times.
- Electronic Effects : Electron-withdrawing groups (CN) slow down electrophilic substitutions, necessitating higher temperatures .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
